![molecular formula C6H12F2N2 B1529556 (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine CAS No. 1408229-30-0](/img/structure/B1529556.png)
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
Overview
Description
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a compound with a variety of applications in the scientific research field. It is a chiral molecule, meaning it has two non-superimposable mirror image forms, and it is used as a reagent in asymmetric synthesis. It is also used in the synthesis of various pharmaceuticals and as a catalyst for organic reactions.
Scientific Research Applications
Organic Synthesis and Catalysis
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, closely related to (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine, are obtained via asymmetric cycloadditions and catalyze Michael additions of ketones to nitroalkenes. This demonstrates their utility in asymmetric synthesis, offering a method to modulate quimioselective reactions (Ruiz-Olalla et al., 2015).
Medicinal Chemistry
4-Fluoropyrrolidine derivatives, similar in structure to the compound , serve as valuable synthons for dipeptidyl peptidase IV inhibitors. Their facile preparation illustrates the compound's relevance in the development of therapeutic agents (Singh & Umemoto, 2011).
Material Science and Computational Chemistry
The CHARMM General Force Field (CGenFF) includes parameters for a wide range of chemical groups present in biomolecules and drug-like molecules, covering heterocyclic scaffolds that might include compounds similar to (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine. This extension facilitates simulations on drug-target interactions, enhancing the utility of CHARMM force fields in medicinal research (Vanommeslaeghe et al., 2009).
Chiral Ionic Liquids and Polymers
Chiral ionic liquids derived from amino acids, including structures similar to (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine, are synthesized for use in micellar electrokinetic chromatography. This application demonstrates the compound's potential in analytical chemistry, specifically in chiral separations (Rizvi & Shamsi, 2006).
Nonlinear Optical Applications
The study of chiral aminomethylpyrrolidine-substituted derivatives indicates the potential of these compounds in the development of materials for nonlinear optical applications, showcasing the versatility of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine and related structures in advanced material science (Ravi et al., 1999).
properties
IUPAC Name |
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFDJSAWWFGRW-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@H]1CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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